molecular formula C10H14BrNO3 B13594047 (s)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol

Cat. No.: B13594047
M. Wt: 276.13 g/mol
InChI Key: FTUDQTVIKOOXLA-MRVPVSSYSA-N
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Description

(s)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol is a chemical compound with the molecular formula C10H14BrNO3 It is characterized by the presence of an amino group, a bromine atom, and two methoxy groups attached to a phenyl ring

Properties

Molecular Formula

C10H14BrNO3

Molecular Weight

276.13 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-4,5-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H14BrNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m1/s1

InChI Key

FTUDQTVIKOOXLA-MRVPVSSYSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)[C@@H](CO)N)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C(CO)N)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 4,5-dimethoxyphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

    Hydroxylation: Finally, the hydroxyl group is introduced at the ethan-1-ol position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, ammonia, and various catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as sodium azide and potassium cyanide are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(s)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol: Lacks the (s)-configuration, which may affect its biological activity.

    2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-ol: Contains a chlorine atom instead of bromine, leading to different chemical properties.

    2-Amino-2-(3-bromo-4-methoxyphenyl)ethan-1-ol: Lacks one methoxy group, which may influence its reactivity and interactions.

Uniqueness

(s)-2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both bromine and methoxy groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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